molecular formula C19H15BrN4O3S B12192195 5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12192195
M. Wt: 459.3 g/mol
InChI Key: LXNZTSCHWCPPLF-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting with the preparation of the core tricyclic structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[840

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and imino groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Another bromine-containing compound with potential biological activity.

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A structurally similar compound with different functional groups.

Uniqueness

5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its tricyclic structure and the presence of both sulfonyl and imino groups

Properties

Molecular Formula

C19H15BrN4O3S

Molecular Weight

459.3 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C19H15BrN4O3S/c1-2-23-17(21)15(28(26,27)13-8-6-12(20)7-9-13)11-14-18(23)22-16-5-3-4-10-24(16)19(14)25/h3-11,21H,2H2,1H3

InChI Key

LXNZTSCHWCPPLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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